Iberdomide

Descripción

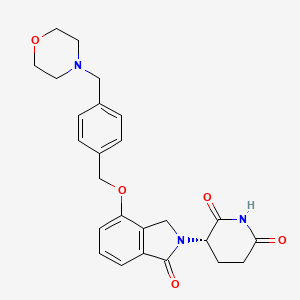

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOHGPZAQLIBH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323403-33-3 | |

| Record name | Iberdomide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iberdomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBERDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Target Engagement of Iberdomide with the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular interactions and cellular consequences of Iberdomide's engagement with the Cereblon (CRBN) E3 ubiquitin ligase. It is designed to be a resource for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of the key processes involved.

Introduction: this compound as a Novel Cereblon E3 Ligase Modulator

This compound (formerly CC-220) is a next-generation oral immunomodulatory agent classified as a Cereblon E3 ligase modulator (CELMoD).[1] It demonstrates enhanced potency and a distinct molecular profile compared to its predecessors, such as lenalidomide and pomalidomide.[2] By binding to Cereblon, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex, this compound initiates a cascade of events leading to the targeted degradation of specific proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This targeted protein degradation underlies this compound's potent anti-myeloma and immunomodulatory activities.[1]

Quantitative Analysis of this compound-Cereblon Engagement and Downstream Effects

The efficacy of this compound is rooted in its high-affinity binding to Cereblon and the subsequent efficient degradation of its neosubstrates. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Comparison | Assay Method |

| This compound IC50 for Cereblon Binding | 60 nM | Pomalidomide: 1.2 µM, Lenalidomide: 1.5 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Relative Binding Affinity | >20-fold higher than lenalidomide and pomalidomide | - | Not specified |

| IC50 for Inhibition of Autoantibody Production | ≈10 nM | - | In vitro culture of SLE patient PBMCs |

Table 2: Pharmacodynamic Effects of this compound on Aiolos Degradation in Healthy Volunteers (Single Dose)

| This compound Dose | Cell Type | Minimum Mean Aiolos Level (% of Baseline) |

| 0.3 - 6 mg | B Cells | ≈12% - 28% |

| 0.3 - 6 mg | T Cells | ≈0% - 33% |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on the hijacking of the CRL4CRBN E3 ubiquitin ligase complex. The binding of this compound to Cereblon induces a conformational change in the substrate receptor, enhancing its affinity for the neosubstrates Ikaros and Aiolos. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these key transcription factors disrupts signaling pathways crucial for the survival and proliferation of malignant cells, particularly in multiple myeloma.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the engagement of this compound with Cereblon and its functional consequences.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Preparation: Culture multiple myeloma (MM.1S) or other relevant cells to 70-80% confluency.

-

Compound Treatment: Treat cells with a desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer without detergents.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for Analysis: Carefully collect the supernatant containing the soluble protein fraction.

-

Analysis: Analyze the amount of soluble Cereblon in each sample by Western blotting or ELISA using a Cereblon-specific antibody.

-

Data Interpretation: Plot the percentage of soluble Cereblon against the temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Induced Complex Formation

Co-IP is used to show that this compound promotes the interaction between Cereblon and its neosubstrates, Ikaros and Aiolos.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., HEK293T cells overexpressing tagged proteins or MM.1S cells) with this compound (e.g., 1 µM) or DMSO for 4-6 hours. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Cereblon (or a tag if using overexpressed tagged proteins) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against Ikaros or Aiolos to detect their presence in the Cereblon immunoprecipitate. An increased amount of Ikaros/Aiolos in the this compound-treated sample compared to the control demonstrates the drug-induced interaction.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the this compound-bound CRL4CRBN complex to ubiquitinate Ikaros.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D3)

-

Recombinant CRL4CRBN E3 ligase complex

-

Recombinant Ikaros (substrate)

-

Ubiquitin

-

This compound or DMSO (vehicle control)

-

-

Initiation: Start the reaction by adding an ATP solution.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an anti-Ikaros antibody. A high-molecular-weight smear or laddering pattern in the this compound-treated lane, which is absent or reduced in the control lane, indicates polyubiquitination of Ikaros. Probing with an anti-ubiquitin antibody can confirm the presence of ubiquitin chains.

Conclusion

This compound represents a significant advancement in the modulation of the Cereblon E3 ligase complex. Its high-affinity binding to Cereblon leads to potent and efficient degradation of the neosubstrates Ikaros and Aiolos. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and confirm the target engagement and mechanism of action of this compound and other CELMoDs. A thorough understanding of these molecular interactions is crucial for the continued development of targeted protein degradation as a therapeutic strategy.

References

An In-depth Technical Guide to the Iberdomide-Mediated Degradation of Ikaros and Aiolos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberdomide (CC-220) is a novel, potent oral cereblon E3 ligase modulator (CELMoD™) that has demonstrated significant clinical activity in hematological malignancies, particularly multiple myeloma, as well as in autoimmune diseases like systemic lupus erythematosus (SLE).[1][2][3] Its mechanism of action is centered on the targeted degradation of the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene).[1][2] This technical guide provides a comprehensive overview of the core processes involved in this compound-mediated degradation of Ikaros and Aiolos, including the underlying signaling pathways, experimental methodologies for its characterization, and quantitative data from preclinical and clinical studies.

Core Mechanism of Action: The CRL4CRBN E3 Ubiquitin Ligase Complex

This compound functions as a "molecular glue," redirecting the substrate specificity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor. In the absence of this compound, the CRL4CRBN complex has its own set of native substrates. However, upon binding to Cereblon, this compound induces a conformational change that creates a novel binding surface, facilitating the recruitment of neosubstrates, primarily Ikaros and Aiolos.

Once Ikaros and Aiolos are recruited to the CRL4CRBN complex, they are polyubiquitinated. This polyubiquitin chain acts as a signal for degradation by the 26S proteasome. The subsequent degradation of these transcription factors leads to the downstream therapeutic effects of this compound, including anti-proliferative and immunomodulatory activities.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound's action and a typical experimental workflow for studying its effects.

Caption: this compound-mediated degradation of Ikaros and Aiolos.

Caption: General workflow for studying this compound's effects.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound-mediated degradation of Ikaros and Aiolos from various studies.

Table 1: In Vitro Degradation Potency of this compound

| Target Protein | Cell Type | Assay | Parameter | Value | Reference |

| Aiolos (IKZF3) | B cells | Flow Cytometry | IC50 | <1 nM | |

| Aiolos (IKZF3) | T cells | Flow Cytometry | IC50 | <1 nM | |

| Ikaros (IKZF1) | B cells | Flow Cytometry | IC50 | 1.8 nM | |

| Ikaros (IKZF1) | T cells | Flow Cytometry | IC50 | 1 nM |

Table 2: Clinical Pharmacodynamic Effects of this compound

| Target Protein | Patient Population | Dose | Degradation Level | Time Point | Clinical Trial | Reference |

| Aiolos (IKZF3) | Multiple Myeloma | 1.1 mg | >90% decrease | Not specified | CC-220-MM-001 | |

| Aiolos (IKZF3) | Multiple Myeloma | 0.3-1.6 mg | >50% median decrease | Mid-cycle 2 or 3 | CC-220-MM-001 | |

| Aiolos (IKZF3) | Healthy Volunteers | 0.3 mg | ~75% decrease in B cells | 24 hours post-dose | Phase 1 | |

| Aiolos (IKZF3) | Healthy Volunteers | 0.3 mg | ~100% decrease in T cells | 24 hours post-dose | Phase 1 |

Detailed Experimental Protocols

The following are representative protocols for assessing the degradation of Ikaros and Aiolos. Specific antibody clones, concentrations, and instrument settings may require optimization.

Western Blotting

Objective: To quantify the levels of Ikaros and Aiolos protein in cell lysates following treatment with this compound.

1. Cell Lysis:

-

Culture cells (e.g., multiple myeloma cell lines or peripheral blood mononuclear cells (PBMCs)) to the desired density.

-

Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for various time points (e.g., 0.25, 1, 4, 8, 24 hours).

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Ikaros and Aiolos overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control.

Flow Cytometry

Objective: To measure the intracellular levels of Ikaros and Aiolos in specific immune cell populations after this compound treatment.

1. Cell Treatment and Staining:

-

Treat whole blood or isolated PBMCs with this compound at various concentrations for a specified time (e.g., 18 hours).

-

After treatment, stain the cells with fluorescently conjugated antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD19 for B cells).

-

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.

2. Intracellular Staining:

-

Stain the permeabilized cells with fluorescently conjugated antibodies specific for intracellular Ikaros and Aiolos.

-

Wash the cells with permeabilization buffer.

3. Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the cell populations of interest based on their surface marker expression.

-

Analyze the mean fluorescence intensity (MFI) of the Ikaros and Aiolos staining within each gated population.

-

Compare the MFI of treated samples to untreated controls to determine the percentage of protein degradation.

Conclusion

This compound represents a significant advancement in the development of targeted protein degraders. Its ability to potently and selectively induce the degradation of Ikaros and Aiolos through the modulation of the CRL4CRBN E3 ubiquitin ligase complex provides a powerful therapeutic strategy for various hematological malignancies and autoimmune disorders. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other CELMoDs.

References

- 1. Cereblon modulator this compound induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Iberdomide in Systemic Lupus Erythematosus: A Preclinical Data Compendium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Iberdomide (formerly CC-220), a novel Cereblon (CRBN) E3 ligase modulator, in the context of systemic lupus erythematosus (SLE). This document synthesizes publicly available in vitro data, detailing the mechanism of action, effects on immune cell populations, and impact on key pathological markers of SLE. At present, there is a notable absence of publicly available preclinical data from in vivo animal models of SLE.

Core Mechanism of Action

This compound is a high-affinity ligand for the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (encoded by IKZF1) and Aiolos (encoded by IKZF3).[1][2] Both Ikaros and Aiolos are crucial for lymphocyte development and function, and their overexpression is associated with SLE pathogenesis.[2] The degradation of these transcription factors by this compound leads to a rebalancing of the immune system, representing a novel therapeutic approach for SLE.

Signaling Pathway Diagram

Caption: this compound binds to CRBN, leading to the ubiquitination and proteasomal degradation of Ikaros and Aiolos, resulting in downstream immunomodulatory effects.

Preclinical In Vitro Data

In vitro studies using peripheral blood mononuclear cells (PBMCs) from both healthy volunteers and SLE patients have been instrumental in elucidating the preclinical efficacy of this compound.

Effects on Ikaros and Aiolos Protein Levels

This compound treatment leads to a significant reduction in Ikaros and Aiolos protein levels in various immune cell subsets. In cultures of PBMCs from SLE patients, this compound effectively reduces both transcription factors in B cells, T cells, and monocytes.

Inhibition of B-Cell Activation and Differentiation

A key pathological feature of SLE is the hyperactivity of B cells, leading to the production of autoantibodies. This compound has demonstrated a significant inhibitory effect on B-cell activation and differentiation.

-

Inhibition of Autoantibody Production: In 7-day cultures of SLE patient PBMCs, this compound inhibited the production of anti-dsDNA and anti-phospholipid autoantibodies with a half-maximal inhibitory concentration (IC50) of approximately 10 nM.

-

Inhibition of Plasmablast Differentiation: this compound significantly inhibits the TLR7-mediated differentiation of B cells from SLE patients into plasmablasts and plasma cells. This is crucial as TLR7 is a key driver of autoimmunity in SLE. When added at the initiation of B-cell differentiation cultures, this compound significantly reduced the number of CD27+CD38+ plasmablasts. However, when added at later stages of differentiation, it did not affect the numbers of already formed plasmablasts, suggesting its primary role is in preventing their formation.

-

Inhibition of Immunoglobulin Production: As a consequence of inhibiting plasmablast differentiation, this compound significantly reduces the production of IgG and IgM from stimulated B cells of SLE patients.

| Parameter | Cell Type | Condition | Effect of this compound | Reference |

| Anti-dsDNA & Anti-phospholipid autoantibody production | SLE Patient PBMCs | 7-day culture | IC50 ≈ 10 nM | |

| CD27+CD38+ Plasmablast Number | SLE Patient B-cells | TLR7 and IFNα stimulation | Significant reduction (p=0.011) | |

| CD138+ Plasma Cell Number | SLE Patient B-cells | TLR7 and IFNα stimulation | Significant reduction (p=0.03) | |

| Immunoglobulin (IgG & IgM) Production | SLE Patient B-cells | TLR7 and IFNα stimulation | Significant reduction |

Modulation of T-Cell Function

This compound also exerts significant effects on T-cell function, contributing to immune system rebalancing.

-

Increased IL-2 Production: In ex vivo whole blood assays from healthy volunteers, this compound treatment led to an increase in anti-CD3-stimulated Interleukin-2 (IL-2) production. IL-2 is a cytokine that is often deficient in SLE patients and is crucial for the function of regulatory T cells (Tregs).

-

Decreased IL-1β Production: Conversely, this compound decreased lipopolysaccharide (LPS)-stimulated Interleukin-1β (IL-1β) production, a pro-inflammatory cytokine.

| Cytokine | Stimulation | Effect of this compound | Reference |

| IL-2 | anti-CD3 | Increased production | |

| IL-1β | LPS | Decreased production |

Experimental Protocols

In Vitro Autoantibody Production Assay

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from patients with SLE.

-

Cell Culture: PBMCs were cultured for 7 days.

-

Treatment: this compound was added to the cell cultures at varying concentrations.

-

Endpoint Measurement: The levels of anti-dsDNA and anti-phospholipid autoantibodies in the culture supernatants were measured. The half-maximal inhibitory concentration (IC50) was then calculated.

In Vitro B-Cell Differentiation Assay

-

Cell Isolation: CD19+ B-cells were isolated from the peripheral blood of patients with SLE.

-

Cell Culture and Stimulation: B-cells were cultured and stimulated with the TLR7 ligand resiquimod, with or without IFNα, to induce differentiation. In some experiments, a more complex stimulation cocktail including IL-2, IL-10, IL-15, and CD40L was used.

-

Treatment: this compound or a vehicle control was added to the cultures either at the beginning of the culture (day 0) or at a later time point (day 4).

-

Endpoint Analysis (Day 5):

-

Immunoglobulin Measurement: IgG and IgM levels in the culture supernatants were quantified by ELISA.

-

Flow Cytometry: Cells were analyzed by flow cytometry to determine the absolute numbers of CD27+CD38+ plasmablasts and CD138+ plasma cells.

-

RNA Sequencing: For transcriptional analysis, CD27-IgD+ naïve B-cells and CD20lowCD27+CD38+ plasmablasts were sorted by fluorescence-activated cell sorting (FACS), and RNA sequencing was performed.

-

Workflow for In Vitro B-Cell Differentiation Assay

References

A Technical Guide to Iberdomide (CC-220): Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberdomide (CC-220) is a novel, potent, and orally bioavailable cereblon (CRBN) E3 ubiquitin ligase modulator (CELMoD) that has demonstrated significant clinical activity in the treatment of various hematological malignancies and autoimmune diseases. This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a derivative of thalidomide with a complex chemical structure that contributes to its high binding affinity for cereblon.[1][2] Its systematic IUPAC name is (3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione.[3]

Table 1: Chemical and Physical Properties of this compound (CC-220)

| Property | Value | Reference |

| IUPAC Name | (3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | [3] |

| Synonyms | CC-220, (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [4] |

| CAS Number | 1323403-33-3 | |

| Molecular Formula | C25H27N3O5 | |

| Molecular Weight | 449.5 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Synthesis of this compound (CC-220)

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of chirality. A kilogram-scale synthesis has been developed, highlighting its potential for clinical and commercial production. The general synthetic strategy involves the preparation of key intermediates followed by their coupling to form the final product.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals three key starting materials. The synthesis hinges on an acid-catalyzed glutarimide formation as a crucial step.

Synthesis of Key Intermediates

The kilogram-scale synthesis of this compound relies on the efficient preparation of three key intermediates. The process development has focused on scalability and control of impurities.

2.2.1. Synthesis of Benzylic Chloride Intermediate

The synthesis of the benzylic chloride intermediate is achieved via an SN2 alkylation of α,α′-dichloro-p-xylene with morpholine. This one-step approach is favored for its use of inexpensive starting materials, though it necessitates a carefully designed workup to control the formation of the bisalkylation impurity.

2.2.2. Synthesis of the Chiral Isoglutamine Intermediate

A robust synthesis of the crucial chiral isoglutamine intermediate has been developed from a commodity chiral pool amino acid derivative. The process involves regioselective amide formation followed by conversion to a tert-butyl ester derivative and subsequent deprotection and salt formation.

Final Assembly and Purification

The final steps of the this compound synthesis involve a reductive amination between the chiral isoglutamine and a salicylaldehyde derivative to construct the isoindolinone core. This is followed by a phenol alkylation with the benzylic chloride intermediate. The final step is an acid-catalyzed intramolecular lactamization of an isoglutamine tert-butyl ester moiety to form the glutarimide ring, with high retention of the enantiomeric ratio. The final product is then purified to yield this compound.

Below is a generalized workflow for the synthesis of this compound.

Mechanism of Action

This compound functions as a molecular glue, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, this compound induces a conformational change in the substrate receptor, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The degradation of Ikaros and Aiolos has several downstream effects, including:

-

Anti-proliferative and Pro-apoptotic Effects: In multiple myeloma cells, the degradation of these transcription factors disrupts the c-Myc/IRF4 axis, which is crucial for myeloma cell survival and proliferation.

-

Immunomodulatory Effects: this compound enhances the activity of the immune system. The degradation of Ikaros and Aiolos, which act as transcriptional repressors in T-cells, leads to increased production of interleukin-2 (IL-2) and activation of T-lymphocytes. This results in enhanced immune-mediated killing of tumor cells.

The following diagram illustrates the signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and typically found within patent literature and specialized process chemistry publications. The following provides a generalized outline based on published information.

4.1. General Procedure for the Synthesis of the Benzylic Chloride Intermediate

A solution of α,α′-dichloro-p-xylene in a suitable organic solvent is treated with morpholine at a controlled temperature. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC). Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The organic layer is then concentrated, and the crude product is purified, for example, by crystallization or chromatography, to yield the desired benzylic chloride intermediate.

4.2. General Procedure for the Final Coupling and Cyclization

The chiral isoglutamine intermediate and the salicylaldehyde derivative are dissolved in a suitable solvent, and a reducing agent is added to facilitate reductive amination, forming the isoindolinone core. The resulting intermediate is then reacted with the benzylic chloride intermediate in the presence of a base to achieve phenol alkylation. Finally, the tert-butyl ester is deprotected, and the glutarimide ring is formed via acid-catalyzed intramolecular lactamization. The final product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.

Conclusion

This compound (CC-220) represents a significant advancement in the field of targeted protein degradation. Its well-defined chemical structure, scalable synthesis, and potent, specific mechanism of action make it a highly promising therapeutic agent. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing development and application of this compound and other next-generation CELMoDs.

References

Iberdomide: An In-Depth Guide to In Vitro Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iberdomide (CC-220) is a novel, potent, orally available Cereblon E3 ligase modulator (CELMoD™) agent with significant antitumor and immunomodulatory activities.[1][2] As a next-generation derivative of thalidomide, it exhibits a distinct and more potent molecular mechanism of action compared to earlier immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its core mechanisms and workflows. The information presented is curated for researchers and professionals engaged in oncology and immunology drug development.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

This compound functions as a "molecular glue," binding with high affinity to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[4] This binding event induces an allosteric change in CRBN, altering its substrate specificity. Consequently, the CRL4^CRBN^ complex is redirected to recognize and polyubiquitinate specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (encoded by IKZF1) and Aiolos (encoded by IKZF3). These polyubiquitinated proteins are then targeted for rapid degradation by the 26S proteasome.

The degradation of Ikaros and Aiolos is the pivotal event initiating this compound's dual therapeutic effects:

-

Direct Anti-Tumor Activity: Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma (MM) cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, resulting in cell cycle arrest and apoptosis in malignant cells.

-

Immunomodulatory Activity: The degradation of these transcription factors in immune cells, particularly T cells, leads to enhanced immunostimulatory effects, including increased Interleukin-2 (IL-2) production.

This compound binds to CRBN with approximately 20-fold higher affinity than previous IMiDs, leading to faster and more profound degradation of Ikaros and Aiolos. This enhanced potency allows this compound to overcome resistance mechanisms observed with lenalidomide and pomalidomide, particularly in cases of dysregulated CRBN expression.

In Vitro Pharmacokinetics

In vitro studies are crucial for characterizing a drug's metabolic profile and potential for drug-drug interactions.

Metabolism

Studies using human liver microsomes have demonstrated that this compound is predominantly metabolized through oxidation, mediated primarily by the cytochrome P450 (CYP) 3A4/5 enzymes . A major active metabolite, M12, is formed via CYP3A and constitutes approximately 14% of the systemic circulating total radioactivity exposure in human mass balance studies.

Enzyme Inhibition and Induction

In vitro assays have shown that this compound has no notable inhibitory or inductive effects on major CYP enzymes at clinically relevant concentrations. This suggests a low intrinsic potential for this compound to act as a perpetrator of CYP-mediated drug-drug interactions.

Plasma Protein Binding

The in vitro human plasma protein binding for this compound is approximately 78% . For its active metabolite, M12, the binding is approximately 67%.

In Vitro Pharmacodynamics

This compound's pharmacodynamic profile is characterized by its high-potency effects on protein degradation, cytokine modulation, and cellular viability.

Quantitative Pharmacodynamic Data

The following tables summarize key in vitro quantitative data for this compound across various functional assays.

Table 1: Cereblon Binding and Substrate Degradation

| Parameter | Value | Cell/System | Comments | Reference |

|---|---|---|---|---|

| CRBN Binding Affinity (IC₅₀) | ~150 nM | Biochemical Assay | Represents the concentration for 50% displacement of a tracer from CRBN. | |

| Ikaros/Aiolos Degradation | More rapid & potent than Pomalidomide | H929 MM Cells | 0.1 µM this compound showed faster degradation than 1 µM Pomalidomide. | |

| Autoantibody Inhibition (IC₅₀) | ≈10 nM | SLE Patient PBMC Cultures | Inhibition of anti-dsDNA and anti-phospholipid autoantibody production. | |

| Aiolos Degradation (IC₅₀) | 1-10 nM | Healthy Donor CD19+ B Cells | Measured by flow cytometry after 18-hour treatment. |

| Ikaros Degradation (IC₅₀) | 1-10 nM | Healthy Donor CD19+ B Cells | Measured by flow cytometry after 18-hour treatment. | |

Table 2: Anti-proliferative and Pro-apoptotic Activity

| Parameter | Cell Line(s) | Effect | Comments | Reference |

|---|---|---|---|---|

| Anti-proliferative Activity | Multiple Myeloma (MM) Cell Lines | Potent inhibition | Effective in both lenalidomide-sensitive and -resistant cell lines. | |

| Apoptosis Induction | MM Cell Lines | Greater than Pomalidomide | Induced more apoptosis at a 10-fold lower concentration vs. Pomalidomide. |

| Synergistic Activity | MM Cell Lines | Synergism with Bortezomib & Dexamethasone | Combination produced synergistic antiproliferative activity and deeper apoptosis. | |

Table 3: Immunomodulatory and Cytokine Effects

| Parameter | Cell/System | Effect | Comments | Reference |

|---|---|---|---|---|

| IL-2 Production | anti-CD3 Stimulated Whole Blood | Increased | A key marker of T-cell co-stimulation. | |

| IL-1β Production | LPS-Stimulated Whole Blood | Decreased | Indicates reduction of pro-inflammatory response. | |

| ADCC Activity | MM cells + PBMCs | Significantly Increased | Enhanced daratumumab-mediated Antibody-Dependent Cellular Cytotoxicity. | |

| CDC Activity | MM cells + Complement | Synergistic with Daratumumab | Enhanced Complement-Dependent Cytotoxicity. |

| Granzyme B Degranulation | Immune Cells | Enhanced | Indicates increased cytotoxic potential of T cells and NK cells. | |

Key Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vitro results.

Protein Degradation Assays (Flow Cytometry)

-

Cell Treatment: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from healthy donors are treated with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18 hours).

-

Cell Processing: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow intracellular antibody staining.

-

Staining: Cells are stained with fluorescently-conjugated antibodies against cell surface markers (e.g., CD19 for B cells, CD3 for T cells) and an intracellular antibody against Ikaros or Aiolos.

-

Data Acquisition: Samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the Ikaros or Aiolos signal is measured within specific cell populations (e.g., CD19+ B cells).

-

Analysis: The MFI values are normalized to the vehicle control to determine the percentage of protein degradation. IC₅₀ values are calculated using non-linear regression.

Ex Vivo Cytokine Production Assay

-

Blood Collection: Whole blood is collected from healthy volunteers into sodium heparin tubes.

-

Stimulation and Treatment: Aliquots of whole blood are pre-treated with various concentrations of this compound or vehicle control. Subsequently, immune stimulation is induced using either anti-CD3 monoclonal antibody (for T-cell cytokines like IL-2) or lipopolysaccharide (LPS) (for monocyte cytokines like IL-1β).

-

Incubation: Samples are incubated for a set period (e.g., 24 hours) at 37°C.

-

Plasma Separation: Plasma is separated by centrifugation.

-

Quantification: Cytokine concentrations in the plasma supernatant are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Anti-proliferative Assay

-

Cell Plating: Multiple myeloma cell lines are seeded into 96-well microplates at an appropriate density.

-

Drug Treatment: Cells are treated with a serial dilution of this compound, comparator compounds (e.g., pomalidomide), or vehicle control.

-

Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 72-96 hours).

-

Viability Measurement: Cell viability is assessed using a metabolic assay, such as MTS or CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.

-

Data Analysis: Luminescence or absorbance is read on a plate reader. Data is normalized to the vehicle control, and IC₅₀ values (concentration inhibiting 50% of cell growth) are determined by fitting the data to a dose-response curve.

Conclusion

The in vitro data for this compound robustly demonstrate its classification as a highly potent and differentiated CELMoD. Its superior binding affinity for Cereblon translates directly into more efficient degradation of the key oncoproteins Ikaros and Aiolos. This potent and rapid substrate degradation underpins its powerful anti-proliferative, pro-apoptotic, and immunomodulatory activities observed in a wide range of in vitro systems, including in models of acquired resistance to other IMiDs. The favorable in vitro pharmacokinetic profile, indicating low potential for CYP-based drug interactions as a perpetrator, further strengthens its clinical development prospects. This comprehensive in vitro characterization provides a strong mechanistic foundation for the ongoing and future clinical investigation of this compound in multiple myeloma, systemic lupus erythematosus, and other hematological malignancies and autoimmune disorders.

References

- 1. Portico [access.portico.org]

- 2. This compound (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What is this compound used for? [synapse.patsnap.com]

The Discovery and Development of Iberdomide: A Technical Guide to a Novel CELMoD

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iberdomide (formerly CC-220) is a potent, orally bioavailable, novel Cereblon E3 Ligase Modulatory Drug (CELMoD) that represents a significant advancement in the field of targeted protein degradation.[1] Building upon the legacy of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, this compound was rationally designed for enhanced binding affinity to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This heightened affinity leads to more efficient and profound degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of malignant cells in hematological cancers such as multiple myeloma.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental data, and clinical development of this compound.

Introduction: The Evolution from IMiDs to CELMoDs

The therapeutic success of thalidomide and its analogs, lenalidomide and pomalidomide, established the principle of modulating the CRBN E3 ligase complex to induce the degradation of specific protein targets. However, the development of resistance to these agents necessitated the creation of next-generation compounds with improved potency and efficacy, even in resistant settings. CELMoDs are a class of compounds purposefully designed to bind to CRBN with higher affinity and specificity than their predecessors. This compound is a first-in-class, single-enantiomer CELMoD that emerged from these efforts, showing potent antitumor and immunostimulatory activities.

Mechanism of Action: Enhanced Ubiquitin-Mediated Degradation

This compound's mechanism of action is centered on the ubiquitin-proteasome system. It acts as a "molecular glue," binding to the CRBN substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex. This binding event alters the substrate specificity of the complex, inducing the recruitment of neosubstrates Ikaros and Aiolos.

Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex. This polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. The degradation of these transcription factors disrupts the c-Myc/IRF4 axis, which is crucial for myeloma cell proliferation and survival, and exerts potent immunostimulatory effects by modulating T-cell and NK-cell activity.

The key differentiator for this compound is its high binding affinity for CRBN, which is over 20-fold higher than that of lenalidomide and pomalidomide. This leads to a more stable and efficient CRBN-drug-substrate complex, resulting in faster and more profound degradation of Ikaros and Aiolos.

Quantitative Data Summary

This compound's superior potency compared to earlier IMiDs is evident across various assays. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Potency and Binding Affinity

| Parameter | This compound (CC-220) | Pomalidomide | Lenalidomide | Reference(s) |

| CRBN Binding (IC₅₀) | ~60 nM | >1 µM | >1 µM | |

| Aiolos Degradation (EC₅₀) | ~0.5 nM | - | - | |

| Ikaros Degradation (EC₅₀) | ~1.0 nM | - | - | |

| Anti-dsDNA Inhibition (IC₅₀) | ~10 nM | - | - |

Table 2: Pharmacokinetic Properties in Healthy Subjects (Single Dose)

| Parameter | Value | Reference(s) |

| Terminal Half-Life (t½) | 9-13 hours | |

| Time to Cmax (Tmax) | 2-4 hours | |

| Dose Proportionality | Linear exposure from 0.1 to 6 mg |

Table 3: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)

| Study / Combination | Patient Population | Overall Response Rate (ORR) | Reference(s) |

| CC-220-MM-001 (Phase Ib/IIa) | Heavily pretreated RRMM | 32.2% | |

| This compound + Dexamethasone | IMiD-refractory RRMM | 35.3% | |

| I2D Study (Phase II) | Elderly, first relapse | 65% | |

| This compound + Ixazomib + Dex | |||

| EXCALIBER-RRMM (Phase III) | RRMM after 1-2 prior lines | Statistically significant improvement in MRD negativity | |

| This compound + Daratumumab + Dex |

Key Experimental Protocols

The characterization of CELMoDs like this compound relies on a suite of biochemical and cellular assays.

Cereblon Binding Assay

A competitive Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is commonly used to determine the binding affinity of a compound to CRBN.

-

Principle: This assay measures the displacement of a fluorescently labeled tracer from a tagged CRBN protein by the unlabeled test compound (this compound).

-

Methodology:

-

A biotinylated CRBN-DDB1 complex is bound to a streptavidin-terbium donor fluorophore.

-

A fluorescently labeled thalidomide analog (tracer) is added, which binds to CRBN, bringing a fluorescent acceptor into proximity with the donor, generating a FRET signal.

-

Increasing concentrations of this compound are added, which compete with the tracer for binding to CRBN.

-

The displacement of the tracer leads to a decrease in the FRET signal.

-

The IC₅₀ value is calculated from the dose-response curve, representing the concentration of this compound required to displace 50% of the tracer.

-

Cellular Substrate Degradation Assay

This assay quantifies the reduction of Ikaros and Aiolos protein levels within cells following treatment with this compound.

-

Principle: Western blot or flow cytometry is used to measure target protein levels in cell lysates or intact cells.

-

Methodology (Flow Cytometry):

-

Peripheral blood mononuclear cells (PBMCs) or multiple myeloma cell lines are cultured.

-

Cells are treated with a dose range of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).

-

Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular proteins.

-

Cells are stained with fluorescently labeled antibodies specific for Ikaros and Aiolos, as well as cell surface markers (e.g., CD19 for B cells, CD3 for T cells).

-

The mean fluorescence intensity (MFI) of the Ikaros and Aiolos signals is measured by flow cytometry.

-

The EC₅₀ value is determined as the concentration of this compound that causes a 50% reduction in the target protein's MFI.

-

Drug Discovery and Clinical Development Pathway

The development of this compound followed a structured path from initial concept to late-stage clinical trials.

-

Target Identification & Validation: Building on the known mechanism of IMiDs, CRBN was the validated target. The goal was to create a compound with superior CRBN binding and subsequent degradation of Ikaros and Aiolos.

-

Lead Optimization: Chemical structures were modified to enhance interactions with the CRBN binding pocket, leading to the identification of this compound (CC-220) as a potent, single-enantiomer candidate.

-

Preclinical Studies: In vitro and in vivo models demonstrated this compound's potent anti-myeloma activity, especially in IMiD-resistant cell lines, and its immunostimulatory effects.

-

Phase I/II Clinical Trials: First-in-human studies (e.g., CC-220-MM-001) established the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, and showed promising antitumor activity in heavily pretreated patients with multiple myeloma and systemic lupus erythematosus.

-

Phase III Clinical Trials: Large, randomized trials like EXCALIBER-RRMM were initiated to compare this compound-based combinations against standard-of-care regimens, with primary endpoints including progression-free survival and minimal residual disease (MRD) negativity.

Conclusion

This compound is a paradigm of rational drug design in the field of targeted protein degradation. By significantly enhancing binding affinity to Cereblon, it achieves more potent and complete degradation of the oncogenic transcription factors Ikaros and Aiolos. Preclinical data and maturing clinical trial results have demonstrated its potential to overcome resistance to previous generations of immunomodulatory agents, positioning this compound as a cornerstone of future combination therapies for multiple myeloma and a promising agent for autoimmune diseases like systemic lupus erythematosus. Its development provides a clear blueprint for the continued evolution of CELMoDs as a powerful therapeutic modality.

References

- 1. insights.omicsx.com [insights.omicsx.com]

- 2. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]

- 3. CELMoDs in multiple myeloma [multiplemyelomahub.com]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

Iberdomide's Superior Binding Affinity to Cereblon: A Technical Deep Dive for Drug Development Professionals

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the binding affinity of iberdomide to the Cereblon (CRBN) E3 ubiquitin ligase component, in comparison to traditional Immunomodulatory Drugs (IMiDs). This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the core signaling pathways involved.

This compound, a novel Cereblon E3 ligase modulator (CELMoD), demonstrates a significantly higher binding affinity for Cereblon compared to the established IMiDs, lenalidomide and pomalidomide.[1][2][3][4][5] This enhanced affinity is a key differentiator, contributing to its potent anti-myeloma and immunomodulatory activities, even in patient populations that have developed resistance to previous generations of IMiDs.

Quantitative Analysis of Binding Affinity

The binding affinities of this compound and IMiDs to Cereblon have been determined using various biophysical assays. The data consistently highlights this compound's superior binding characteristics.

| Compound | Assay Type | Binding Affinity (IC50/Kd) | Fold Increase vs. IMiDs | Reference |

| This compound | Competitive Binding Assay | ~0.15 µM (IC50) | ~20-fold vs. Lenalidomide/Pomalidomide | |

| TR-FRET | 60 nM (IC50) | ~20-25-fold vs. Lenalidomide/Pomalidomide | ||

| Pomalidomide | Competitive Binding Assay | ~1.0 - 1.5 µM (Kd) | - | |

| TR-FRET | 1.2 µM (IC50) | - | ||

| Lenalidomide | Competitive Binding Assay | ~1.0 - 1.5 µM (Kd) | - | |

| TR-FRET | 1.5 µM (IC50) | - |

Note: IC50 and Kd values are measures of binding affinity, where a lower value indicates a stronger interaction. The exact values can vary depending on the specific experimental conditions.

The Molecular Mechanism: Enhanced Degradation of Neosubstrates

This compound and other IMiDs exert their therapeutic effects by acting as a "molecular glue" between Cereblon and specific "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This binding event leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors.

The higher binding affinity of this compound for Cereblon translates into a more efficient and rapid degradation of Ikaros and Aiolos compared to lenalidomide and pomalidomide. This enhanced degradation is believed to be a primary driver of this compound's potent anti-tumor and immunomodulatory effects. This compound's unique interactions with Cereblon induce a more efficient allosteric rearrangement of the protein into a conformation that is favorable for substrate binding.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway and a typical experimental workflow for determining binding affinity.

Figure 1: Signaling pathway of this compound and IMiDs.

Figure 2: A generalized workflow for determining binding affinity using SPR.

Detailed Experimental Protocols

Precise experimental conditions can vary between laboratories. However, the fundamental principles of the techniques used to measure binding affinity are outlined below.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., Cereblon) immobilized on a sensor surface.

-

Principle: The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of reflected light. The magnitude of this change is proportional to the mass of the analyte bound to the ligand.

-

Methodology:

-

Ligand Immobilization: Purified Cereblon protein is covalently attached to the surface of a sensor chip, often a carboxymethylated dextran matrix.

-

Analyte Injection: A solution containing the test compound (this compound or IMiD) at a known concentration is flowed over the sensor chip.

-

Association and Dissociation: The binding (association) and unbinding (dissociation) of the analyte to the immobilized ligand are monitored in real-time.

-

Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event in solution.

-

Principle: When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these minute heat changes to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

-

Methodology:

-

Sample Preparation: A solution of purified Cereblon is placed in the sample cell of the calorimeter, and a solution of the test compound is loaded into a syringe.

-

Titration: The test compound is injected in small, precise aliquots into the Cereblon solution.

-

Heat Measurement: The heat change upon each injection is measured relative to a reference cell.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the protein by a test compound.

-

Principle: A fluorescently labeled small molecule that binds to Cereblon is used as a tracer. When a fluorescently labeled antibody binds to a tag on Cereblon, FRET occurs between the antibody's fluorophore (donor) and the tracer's fluorophore (acceptor). A test compound that binds to the same site as the tracer will displace it, leading to a decrease in the FRET signal.

-

Methodology:

-

Complex Formation: A complex is formed consisting of tagged Cereblon, a fluorescently labeled antibody that binds the tag, and a fluorescently labeled small molecule tracer that binds to the drug-binding site of Cereblon.

-

Compound Addition: The test compound (this compound or IMiD) is added at various concentrations.

-

FRET Measurement: The FRET efficiency is measured.

-

Data Analysis: The decrease in FRET signal is plotted against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

-

Conclusion

The significantly higher binding affinity of this compound to Cereblon compared to traditional IMiDs is a defining characteristic that underpins its enhanced therapeutic potential. This superior affinity leads to more efficient and profound degradation of key neosubstrates, Ikaros and Aiolos, resulting in potent anti-myeloma and immunomodulatory effects. Understanding the quantitative differences in binding affinity and the underlying molecular mechanisms is crucial for the continued development and clinical application of next-generation Cereblon E3 ligase modulators. The experimental protocols outlined provide a foundational understanding of the methodologies employed to characterize these critical drug-protein interactions.

References

- 1. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reachmd.com [reachmd.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Iberdomide

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Iberdomide (CC-220)

This compound is a novel, potent, orally bioavailable cereblon (CRBN) E3 ligase modulator (CELMoD) that has demonstrated significant clinical activity in hematological malignancies and autoimmune diseases. It represents a next-generation analog of thalidomide, designed for enhanced binding to CRBN and more efficient degradation of target proteins.

Structural Analogs and Derivatives

This compound belongs to a class of immunomodulatory drugs (IMiDs) that are structurally related to thalidomide. These compounds share a common chemical scaffold, typically a glutarimide or a related cyclic imide ring, which is essential for their binding to the CRBN E3 ubiquitin ligase. The structural variations among these analogs primarily occur in the phthalimide portion of the molecule, leading to differences in their binding affinity for CRBN, substrate specificity, and ultimately their clinical profiles.

Below are the chemical structures of this compound and its key structural analogs and derivatives:

This compound (CC-220)

Thalidomide

Lenalidomide

Pomalidomide

Avadomide (CC-122)

Mezigdomide (CC-92480)

Golcadomide (CC-99282)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, providing a basis for comparison of their biochemical and cellular activities.

Table 1: Cereblon Binding Affinity

| Compound | Binding Assay | IC50 (nM) | Kd (nM) | Reference |

| This compound (CC-220) | TR-FRET | 60 | - | [1] |

| Lenalidomide | - | - | ~178 - 640 | [2] |

| Pomalidomide | - | - | ~157 | [2] |

| Mezigdomide (CC-92480) | FRET | 30 | - | [3] |

| Thalidomide | - | - | ~250 | [2] |

Table 2: Ikaros (IKZF1) and Aiolos (IKZF3) Degradation

| Compound | Cell Line | Target | EC50 / DC50 (nM) | Reference |

| This compound (CC-220) | Multiple | Ikaros | 1 | |

| Aiolos | 0.5 | |||

| Golcadomide (CC-99282) | MM and DLBCL cell lines | Ikaros & Aiolos | 0.2 - 0.5 |

Table 3: Cellular Activity in Multiple Myeloma (MM) Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Lenalidomide | U266 | Apoptosis | - | |

| Pomalidomide | U266 | Apoptosis | - |

Signaling Pathway

This compound and its analogs exert their therapeutic effects by modulating the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex. The binding of these molecules to CRBN induces a conformational change that recruits specific substrate proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome. The primary neosubstrates for this class of drugs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The degradation of Ikaros and Aiolos has two major downstream consequences:

-

Direct Anti-Cancer Effects: In malignant cells, particularly multiple myeloma, the loss of Ikaros and Aiolos leads to the downregulation of key survival and proliferation factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4). This disruption of critical signaling pathways results in cell cycle arrest at the G1/S phase and the induction of apoptosis. Furthermore, the degradation of these transcription factors leads to the derepression of interferon-stimulated genes (ISGs), such as CD38, which can enhance anti-tumor immunity.

-

Immunomodulatory Effects: In the immune system, the degradation of Ikaros and Aiolos in T cells and other immune cells leads to an increase in the production of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), and a decrease in the production of anti-inflammatory cytokines like IL-1β. This shift in the cytokine milieu promotes the activation and proliferation of T cells and Natural Killer (NK) cells, thereby enhancing the body's anti-tumor immune response.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound and its analogs.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

This protocol describes a competitive binding assay to determine the affinity of compounds for the CRBN DDB1 complex.

Materials:

-

His-tagged CRBN-DDB1 complex

-

Biotinylated tracer ligand (e.g., biotinylated pomalidomide)

-

Terbium (Tb)-cryptate labeled anti-His antibody (donor fluorophore)

-

Streptavidin-d2 (acceptor fluorophore)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA

-

384-well low-volume white plates

-

Test compounds (this compound and analogs)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing the His-tagged CRBN-DDB1 complex and the biotinylated tracer ligand in assay buffer.

-

Add 4 µL of a solution containing the Tb-cryptate labeled anti-His antibody and streptavidin-d2 in assay buffer.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission measured at 620 nm (donor) and 665 nm (acceptor).

-

The TR-FRET signal (ratio of 665/620 nm) is inversely proportional to the amount of test compound bound to CRBN. Calculate IC50 values from the dose-response curves.

Western Blotting for Ikaros and Aiolos Degradation

This protocol outlines the procedure to assess the degradation of Ikaros and Aiolos in multiple myeloma cells following treatment with this compound or its analogs.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, U266)

-

This compound and analogs

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed multiple myeloma cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its analogs for a specified time (e.g., 4, 8, 24 hours).

-

Harvest the cells and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin) to determine the extent of protein degradation.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound and its analogs on the metabolic activity and viability of cancer cells.

Materials:

-

Multiple myeloma cell lines

-

This compound and analogs

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with a range of concentrations of the test compounds for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently and incubate for at least 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Mechanism of Action of Iberdomide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberdomide (CC-220) is a novel, potent, orally bioavailable Cereblon E3 ligase modulating drug (CELMoD®) that has demonstrated significant anti-tumor and immunomodulatory activities in preclinical animal models.[1] As a next-generation derivative of thalidomide, this compound exhibits a higher binding affinity for the Cereblon (CRBN) protein, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[1][2] This enhanced affinity leads to more efficient and rapid degradation of key neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors underpins the dual mechanism of action of this compound: direct cytotoxicity to malignant cells and potent stimulation of the host immune system. This guide provides a comprehensive overview of the in vivo mechanism of action of this compound in animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Ikaros and Aiolos Degradation

The foundational mechanism of this compound's action lies in its ability to hijack the CRL4^CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound induces a conformational change that expands the substrate specificity of the complex, leading to the recruitment, polyubiquitination, and subsequent proteasomal degradation of Ikaros and Aiolos.[2] These transcription factors are crucial for the survival and proliferation of various hematological cancer cells, particularly multiple myeloma.

Signaling Pathway of this compound-Induced Protein Degradation

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Iberdomide in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberdomide (CC-220) is a novel, potent oral cereblon (CRBN) E3 ligase modulator (CELMoD™) agent with significant antitumor and immunomodulatory activities in multiple myeloma (MM).[1][2] As a next-generation immunomodulatory drug (IMiD®), this compound exhibits higher binding affinity to CRBN compared to lenalidomide and pomalidomide.[3][4] This enhanced binding leads to more rapid and profound degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival and proliferation.[5] Consequently, this compound demonstrates potent anti-proliferative and pro-apoptotic effects, even in MM cell lines resistant to other IMiDs. Furthermore, this compound stimulates the immune system by enhancing T-cell activation and proliferation, leading to increased production of interleukin-2 (IL-2).

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in multiple myeloma cell lines.

Mechanism of Action: Signaling Pathway

This compound modulates the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to CRBN, it induces the recruitment of neosubstrate proteins, primarily the transcription factors Ikaros and Aiolos, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of Ikaros and Aiolos downregulates the expression of key survival factors for myeloma cells, such as c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis.

Caption: this compound's mechanism of action in multiple myeloma cells.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the anti-proliferative and pro-apoptotic activity of this compound in various multiple myeloma cell lines.

Table 1: Anti-proliferative Activity of this compound in MM Cell Lines (IC50 Values)

| Cell Line | Lenalidomide IC50 (µM) | Pomalidomide IC50 (µM) | This compound IC50 (µM) | Reference |

| H929 | >10 | ~1 | ~0.1 | |

| MM1.S | ~5 | ~0.5 | ~0.05 | |

| KMS12-BM | >10 | ~2 | ~0.2 | |

| H929/LR (Lenalidomide-Resistant) | >25 | ~5 | ~0.5 | |

| MM1.S/PR (Pomalidomide-Resistant) | >25 | >10 | ~1 |

Table 2: Induction of Apoptosis by this compound in MM Cell Lines

| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | Reference |

| MM1.S | Pomalidomide (1 µM) | ~77% | |

| MM1.S | This compound (0.1 µM) | ~89% | |

| MM1.S | This compound (0.1 µM) + Bortezomib | ~95% | |

| H929 | This compound (0.1 µM) | Significant increase vs. control |

Experimental Protocols

Cell Culture

-

Cell Lines: Human multiple myeloma cell lines such as H929, MM1.S, U266, RPMI-8226, LP-1, and MOLP8 are commonly used. Lenalidomide- and pomalidomide-resistant sublines (e.g., H929/LR, MM1.S/PR) can be generated through continuous exposure to increasing drug concentrations.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Anti-Proliferative Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Caption: Workflow for the anti-proliferative assay.

Protocol:

-

Seed MM cells in 96-well plates at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound (e.g., from 0.001 to 10 µM) and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 to 96 hours at 37°C.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes, and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed MM cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) and treat with this compound (e.g., 0.1 µM) or vehicle for 24-48 hours.

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protein Degradation Assay (Western Blotting)

This assay is used to detect the degradation of Ikaros and Aiolos proteins following this compound treatment.

Protocol:

-

Treat MM cells with this compound (e.g., 0.1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-